2-(2-fluorophenoxy)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide
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Overview
Description
This compound contains several functional groups including a fluorophenoxy group, a pyrazinyl group, an imidazolyl group, and an acetamide group. These groups could potentially contribute to the compound’s reactivity and properties.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (in the phenoxy and pyrazinyl groups) and a heterocyclic ring (in the imidazolyl group) could contribute to its stability.Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. For example, the acetamide group might undergo hydrolysis, and the fluorine atom might be displaced in a nucleophilic aromatic substitution reaction.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility might be affected by the polar acetamide group and the nonpolar aromatic rings.Scientific Research Applications
Novel Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes, showcasing the effect of hydrogen bonding on the self-assembly process. These complexes exhibit significant antioxidant activity, highlighting their potential application in studying oxidative stress-related processes and diseases (Chkirate et al., 2019).
Antipsychotic Potential
Compounds related to pyrazole-acetamide have been evaluated for their antipsychotic-like profile in behavioral animal tests. These studies have identified compounds that, unlike clinically available antipsychotic agents, do not interact with dopamine receptors, indicating a unique mechanism of action and potential application in psychiatric disorder research (Wise et al., 1987).
Imaging Agent Development
The synthesis and biological evaluation of substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, including fluorine-18 labeled compounds, have been conducted for the study of the peripheral benzodiazepine receptor using positron emission tomography (PET). These compounds are potential tools for imaging PBR expression in neurodegenerative disorders, contributing to the diagnostic and therapeutic research in neurology (Fookes et al., 2008).
Antimicrobial and Antioxidant Studies
The synthesis and evaluation of novel heterocycles incorporating a thiadiazole moiety have shown insecticidal activity against specific pests, demonstrating the potential application of such compounds in agricultural research to develop new pest control agents (Fadda et al., 2017).
Safety And Hazards
Without specific toxicity data, it’s difficult to assess the safety and hazards of this compound. As with any chemical, it should be handled with appropriate safety precautions.
Future Directions
Future research on this compound could involve studying its synthesis, properties, reactivity, and potential applications. It could also involve investigating its biological activity and mechanism of action.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and literature sources would be needed.
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2/c18-13-3-1-2-4-15(13)25-12-16(24)21-7-9-23-10-8-22-17(23)14-11-19-5-6-20-14/h1-6,8,10-11H,7,9,12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVOZCLTXDONEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCCN2C=CN=C2C3=NC=CN=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide |
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